molecular formula C23H23N3O3 B11398260 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11398260
M. Wt: 389.4 g/mol
InChI Key: KYKKJWSBZGQDNE-UHFFFAOYSA-N
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Description

4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the core structure: Introduction of the ethoxyphenyl, hydroxyphenyl, and prop-2-en-1-yl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methyl groups.

    Reduction: Reduction reactions could target the double bonds or other reducible functional groups.

    Substitution: Various substitution reactions can occur, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug development: Exploration as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

    Material science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[3,4-c]pyrazole derivatives: Other compounds in this class with similar core structures but different functional groups.

    Phenyl-substituted pyrazoles: Compounds with phenyl groups attached to pyrazole rings.

Uniqueness

The unique combination of functional groups in 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-prop-2-enyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H23N3O3/c1-4-11-26-22(15-7-6-8-16(13-15)29-5-2)19-20(24-25-21(19)23(26)28)17-12-14(3)9-10-18(17)27/h4,6-10,12-13,22,27H,1,5,11H2,2-3H3,(H,24,25)

InChI Key

KYKKJWSBZGQDNE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC=C)NN=C3C4=C(C=CC(=C4)C)O

Origin of Product

United States

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